1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt
Overview
Description
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and a cyclohexane carboxylic acid moiety .
Preparation Methods
The synthesis of 1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt typically involves the reaction of piperidine with cyclohexanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or cyclohexane ring are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s piperidine ring and cyclohexane carboxylic acid moiety play crucial roles in its binding affinity and specificity . The pathways involved in its mechanism of action may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Piperidin-1-yl-cyclohexanecarboxylic acidammonium salt can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar chemical properties and reactivity.
Cyclohexane carboxylic acid derivatives: These compounds contain the cyclohexane carboxylic acid moiety and have comparable chemical behavior.
The uniqueness of this compound lies in its combined structure of piperidine and cyclohexane carboxylic acid, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
azanium;1-piperidin-1-ylcyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.H3N/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFRZNRBMGDEAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)[O-])N2CCCCC2.[NH4+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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